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4-Methyl-6-(methylamino)nicotinaldehyde

Cat. No.: B13007452
M. Wt: 150.18 g/mol
InChI Key: OKIHCJHQYYITGK-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Heterocycles in Contemporary Organic Synthesis

The pyridine (B92270) scaffold is ubiquitous in nature, found in essential molecules like vitamins (niacin and pyridoxine) and coenzymes. scielo.br In the laboratory, chemists have developed numerous methods to synthesize and functionalize the pyridine ring, including condensation reactions, cyclization, and cross-coupling reactions, allowing for the creation of vast libraries of derivatives. nih.gov This synthetic tractability has established pyridine-based heterocycles as crucial components in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govscielo.br Many approved drugs across various therapeutic areas, such as anticancer and central nervous system agents, incorporate the pyridine motif, highlighting its profound impact on medicinal chemistry. cambridgemedchemconsulting.com

Overview of Nicotinaldehyde Derivatives as Privileged Scaffolds in Chemical Space Exploration

Within the expansive family of pyridine derivatives, nicotinaldehydes (pyridine-3-carbaldehydes) represent a particularly important subclass. lookchem.com Nicotinaldehyde itself is a natural compound and a key intermediate in chemical synthesis. lookchem.comnih.gov The concept of "privileged scaffolds" is highly relevant to understanding the value of nicotinaldehyde derivatives. First described in the late 1980s, a privileged scaffold is a molecular framework that can serve as a ligand for diverse biological receptors, making it a valuable starting point for drug discovery and the exploration of chemical space. nih.govresearchgate.net These scaffolds, like the benzodiazepine (B76468) structure, are frequently found in multiple bioactive compounds and are attractive for designing new therapeutic agents. rsc.orgscielo.br

Nicotinaldehyde and its derivatives are considered privileged structures due to their synthetic accessibility and their ability to be modified with various functional groups. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in medicinal chemistry aimed at optimizing the biological activity of a lead compound. lookchem.com The aldehyde group provides a reactive handle for further chemical transformations, while the pyridine ring can engage in crucial interactions with biological targets, such as hydrogen bonding and π–π stacking. cambridgemedchemconsulting.com The exploration of chemical space around the nicotinaldehyde scaffold has led to the discovery of compounds with a wide range of biological activities, demonstrating its utility in the search for novel bioactive molecules. nih.gov

Research Focus on the 4-Methyl-6-(methylamino)nicotinaldehyde Framework and its Structural Analogs

The specific framework of this compound represents a targeted area of chemical synthesis, focusing on the strategic placement of substituents to modulate the properties of the core nicotinaldehyde scaffold. While extensive published research focusing solely on this exact molecule is not prominent, the investigation of its structural analogs is indicative of the scientific interest in this class of compounds.

Chemical research often proceeds by systematically altering substituents on a core scaffold to fine-tune its electronic and steric properties. Analogs such as 6-(Methylamino)nicotinaldehyde scbt.com, 4-(Methylamino)pyridine , and even more complex derivatives like 6-(Methyl(phenyl)amino)nicotinaldehyde nih.gov are subjects of chemical synthesis and characterization. The introduction of methyl and methylamino groups at specific positions on the pyridine ring, as seen in the target compound, is a deliberate design choice. The methyl group can influence the molecule's conformation and solubility, while the methylamino group can act as a hydrogen bond donor or acceptor, which is critical for molecular recognition processes.

Data Tables

Table 1: Physicochemical Properties of this compound and Structural Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-(Methylamino)nicotinaldehyde72087-21-9C₇H₈N₂O136.15
4-(Methylamino)pyridine1121-58-0C₆H₈N₂108.14
6-(Methyl(phenyl)amino)nicotinaldehyde1355226-56-0C₁₃H₁₂N₂O212.25
4-Aminonicotinaldehyde42373-30-8C₆H₆N₂O122.12
Nicotinaldehyde500-22-1C₆H₅NO107.11

This table presents data compiled from publicly available chemical databases for comparative purposes. nih.govscbt.comnih.govdrugbank.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B13007452 4-Methyl-6-(methylamino)nicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-methyl-6-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-6-3-8(9-2)10-4-7(6)5-11/h3-5H,1-2H3,(H,9,10)

InChI Key

OKIHCJHQYYITGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)NC

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 6 Methylamino Nicotinaldehyde and Its Substituted Analogs

De Novo Synthesis Approaches to Substituted Nicotinaldehydes

De novo synthesis, the construction of complex molecules from simpler, acyclic precursors, offers a powerful route to highly substituted pyridines. illinois.eduwikipedia.org These methods assemble the pyridine (B92270) ring itself, allowing for the strategic placement of substituents during the ring-forming process.

Multi-Step Synthesis from Readily Available Pyridine Precursors

While de novo methods are effective, a more common approach for producing molecules like 4-Methyl-6-(methylamino)nicotinaldehyde involves the multi-step modification of simple, commercially available pyridine precursors. This strategy relies on a logical sequence of reactions to introduce the required functional groups onto the pyridine backbone. A plausible synthetic pathway could begin with a substituted picoline or a dihalopyridine, followed by sequential halogenation, amination, and formylation or oxidation steps to arrive at the final product. The choice of starting material and the order of reactions are critical to avoid unwanted side reactions and ensure high regioselectivity.

Strategic Introduction of Methyl and Methylamino Substituents

The precise placement of the methyl and methylamino groups on the pyridine ring is a key challenge. The methyl group at the C4 position can be introduced by starting with a 4-picoline (4-methylpyridine) derivative. The introduction of the 6-(methylamino) group often proceeds via a nucleophilic aromatic substitution (SNAr) pathway. This typically involves an intermediate that has a good leaving group, such as a halogen, at the C6 position. The reaction with methylamine (B109427) then displaces the halide to form the desired C-N bond. The existence of intermediates like 6-Chloro-4-(methylamino)nicotinaldehyde highlights the industrial relevance of this approach. synquestlabs.com

Targeted Functionalization of the Pyridine Ring System

Direct functionalization of the pyridine ring is central to building the target molecule. Because of the electron-deficient nature of the pyridine ring, these reactions require carefully chosen conditions to control the position of the incoming substituents.

Regioselective Halogenation and Subsequent Transformation Strategies

Halogenation of the pyridine ring is a fundamental strategy for creating a reactive handle that can be converted into other functional groups. nih.gov Halopyridines are key intermediates in pharmaceutical and agrochemical research, enabling diverse bond-forming reactions. nih.gov

Achieving regioselectivity can be challenging due to the electronic properties of the pyridine ring, which often direct electrophiles to specific positions and require harsh conditions. nih.gov Modern methods have been developed to overcome these limitations. For instance, a "one-pot" protocol using a modified Zincke reaction allows for the ring-opening of pyridine into an acyclic azatriene intermediate. This intermediate readily undergoes 3-selective halogenation under mild conditions before ring-closing to yield the 3-halopyridine. nih.gov Another innovative strategy involves installing a phosphine (B1218219) group at the 4-position of the pyridine, which can then be displaced by a halide nucleophile in an SNAr-type pathway, offering excellent regioselectivity for 4-halogenation. nih.govacs.org

For the synthesis of this compound, a common route involves a 6-chloro intermediate. This can be achieved by starting with a precursor that already contains a chlorine atom at the desired position or through regioselective chlorination of a suitably activated pyridine ring.

Amination Reactions for Incorporating Nitrogen Functionalities

The introduction of the methylamino group at the C6 position is typically accomplished via nucleophilic aromatic substitution on a 6-halopyridine intermediate. The electron-withdrawing nature of the ring nitrogen facilitates the displacement of the halide by a nucleophile like methylamine.

Recent research has focused on developing environmentally benign amination methods. One such method uses water as a solvent and a simple base to promote the selective amination of polyhalogenated pyridines, tolerating a wide range of functional groups. acs.org For example, 2-fluoropyridine (B1216828) derivatives can be selectively converted to 2-aminopyridine (B139424) derivatives in good yields. acs.org The table below summarizes conditions for the amination of various halopyridines.

Starting MaterialAmineBaseSolventTemperature (°C)YieldRef
2,5-DibromopyridineDMFNaOtBuH₂O140High acs.org
2-Fluoropyridine derivs.VariousNaOtBuH₂O140Good acs.org
4,6-Dichloropyrimidine4-EthylphenolK₂CO₃DMF100- nih.gov

Aldehyde Group Formation and Manipulation on Nicotinaldehyde Scaffolds

The final key structural feature is the aldehyde group at the C3 position (the formyl group). Its introduction is a critical step that can be achieved through several reliable methods.

One of the most established industrial methods is the catalytic reduction of a 3-cyanopyridine (B1664610) (nicotinonitrile) precursor. googleapis.comgoogle.com This reaction is typically performed using a Raney-Nickel catalyst under controlled pH and hydrogen pressure. googleapis.comgoogle.comgoogle.com The process selectively hydrogenates the nitrile to an imine, which is then hydrolyzed to the aldehyde. This method avoids over-reduction to the corresponding alcohol (picolyl alcohol). google.com

An alternative and widely used laboratory-scale method is the oxidation of a 3-hydroxymethylpyridine. A patent describes the synthesis of (6-chloro-4-(methylamino)pyridin-3-yl)methanol, which is then oxidized to the corresponding aldehyde using active manganese(IV) oxide (MnO₂). googleapis.com This reaction is efficient and prevents the over-oxidation of the aldehyde to a carboxylic acid.

More recent strategies involve the direct C-H formylation of the pyridine ring. A one-pot, multistep strategy has been developed for the meta-selective C-H formylation of pyridines via streptocyanine intermediates, offering a mild approach that avoids the limitations of traditional Vilsmeier-Haack reactions on electron-deficient pyridines. acs.org Another direct method, the Duff reaction, has been used to formylate a 2-pyridone core using hexamethylenetetramine in trifluoroacetic acid. tandfonline.com

The table below compares different approaches for aldehyde synthesis on a pyridine ring.

Interactive Data Table: Methods for Aldehyde Group Formation
MethodPrecursorKey ReagentsTypical ConditionsAdvantagesRef
Nitrile Reduction 3-CyanopyridineRaney-Nickel, H₂Aqueous carboxylic acid, pH 3.5-7, <40°CHigh selectivity, good yield, scalable googleapis.com, google.com
Alcohol Oxidation 3-HydroxymethylpyridineManganese(IV) Oxide (MnO₂)Dichloromethane/THF, Room Temp.Mild conditions, avoids over-oxidation googleapis.com
Direct C-H Formylation PyridineDNPCl, Morpholine, Vilsmeier reagentMulti-step, one-potAccesses meta-position directly acs.org
Duff Reaction 2-PyridoneHexamethylenetetramine, TFA-Direct formylation of pyridone core tandfonline.com

Oxidative Methods for Carbaldehyde Synthesis

The introduction of a carbaldehyde functional group at the C-3 position of the pyridine ring can be accomplished by the oxidation of a precursor group, most commonly a methyl group. This transformation can be achieved either directly, which is often challenging, or through a multi-step sequence involving a more stable oxidized intermediate like a carboxylic acid.

One prominent method for converting alkyl halides to aldehydes is the Kornblum oxidation . wikipedia.orgsynarchive.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. The general mechanism involves the initial displacement of a halide (or another suitable leaving group like tosylate) from a benzylic-type carbon, such as the one in a 3-(halomethyl)pyridine derivative, by the oxygen atom of DMSO. wikipedia.orgyale.edu The resulting alkoxysulfonium salt, in the presence of a mild base like triethylamine, undergoes an elimination reaction to yield the desired aldehyde. wikipedia.org The reaction was initially developed for activated substrates but its scope was expanded by converting the precursor alkyl halides to alkyl tosylates, which are better leaving groups. wikipedia.org

Another viable, albeit indirect, strategy involves the oxidation of a 3-methyl group to a carboxylic acid, which is then subsequently reduced to the aldehyde. The oxidation of 3-picoline (3-methylpyridine) to nicotinic acid is a well-documented industrial process. Various reagents and conditions have been employed for this step, including nitric acid at elevated temperatures and pressures, colab.ws catalytic oxidation with dioxygen in the presence of metal salts like cobalt and manganese acetates with a bromide source, researchgate.net and oxidation using halogens under UV irradiation. google.com Once the nicotinic acid analog is formed, it can be converted to the corresponding nicotinaldehyde through standard reduction protocols.

Table 1: Selected Oxidative Methods for Nicotinic Acid Synthesis from 3-Picoline

Oxidant(s)Catalyst(s)SolventTemperature (°C)Yield of Nicotinic AcidReference
Nitric Acid (HNO₃)--165-19531-62% colab.ws
Dioxygen (O₂)Co(OAc)₂, Mn(OAc)₂, BromideAcetic Acid / Aromatic Halide170-180up to 81.3% researchgate.net
Chlorine (Cl₂)Actinic RadiationAqueous HCl110-115- google.com

Formylation Techniques Applied to Pyridine Derivatives

Directly introducing a formyl group onto a pyridine ring via electrophilic substitution is inherently challenging due to the electron-deficient nature of the heterocycle. However, the presence of strong electron-donating groups, such as amino or methylamino substituents, can activate the ring sufficiently to allow for successful formylation.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. chemistrysteps.com The electrophilic species, a chloroiminium ion, attacks the activated pyridine ring. The resulting intermediate is then hydrolyzed during workup to afford the aldehyde. This method has been successfully used in the synthesis of complex heterocyclic systems derived from aminopyridines. For instance, the reaction on 3-amino-4-methylpyridines initiates a cyclization to produce 3-formyl-6-azaindoles, demonstrating the feasibility of formylating an activated pyridine ring under these conditions. chemrxiv.orgchemrxiv.org

The Duff reaction is another classical formylation method that utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like trifluoroacetic acid. acs.orgwikipedia.org It is particularly effective for the ortho-formylation of phenols and other activated aromatic systems. wikipedia.org Notably, the Duff reaction has proven successful in cases where other formylation methods fail. For example, the direct formylation of the 2-pyridone core in a 3-substituted cytisine (B100878) derivative was achieved with a 69% yield using the Duff procedure, whereas the Vilsmeier-Haack and Gattermann reactions were unsuccessful. nih.gov This highlights its utility for highly functionalized and sensitive pyridine-based substrates.

Perhaps the most versatile and regioselective method for functionalizing activated pyridines is through directed ortho-lithiation . This strategy relies on an ortho-directing group to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ring position. sci-hub.st The amino group itself can be a directing group, though it is often protected, for instance as a pivaloyl amide, to enhance its directing ability and prevent N-deprotonation. The resulting lithiated pyridine species is a powerful nucleophile that can react with a variety of electrophiles. Quenching the lithiated intermediate with DMF introduces the formyl group with high regioselectivity. commonorganicchemistry.com This approach has been effectively employed for the synthesis of 2-amino- and 4-aminonicotinaldehydes, underscoring its power in preparing specifically substituted pyridine carbaldehydes. sci-hub.st

Table 2: Selected Formylation Methods for Pyridine Derivatives

SubstrateMethodReagentsProductYieldReference
3-Amino-4-methylpyridineVilsmeier-HaackPOCl₃, DMF3-Formyl-4-methyl-1H-pyrrolo[2,3-c]pyridine60-84% chemrxiv.org
3-N-MethylcytisineDuff ReactionHMTA, TFA3-N-Methyl-9-formylcytisine69% nih.gov
2-(Pivaloylamino)pyridineDirected Lithiationn-BuLi, then DMF2-(Pivaloylamino)nicotinaldehyde85% sci-hub.st
4-(Pivaloylamino)pyridineDirected Lithiationsec-BuLi, TMEDA, then DMF4-(Pivaloylamino)nicotinaldehyde86% sci-hub.st

Advanced Reaction Mechanisms and Derivatization Pathways of 4 Methyl 6 Methylamino Nicotinaldehyde Scaffolds

Transition Metal-Catalyzed Coupling Reactions for Structural Diversification

Transition metal catalysis provides powerful tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, significantly expanding the chemical space accessible from the 4-Methyl-6-(methylamino)nicotinaldehyde core. Palladium and copper catalysts are particularly prominent in this regard, facilitating a range of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a prime example. rsc.orgbeilstein-journals.org For scaffolds like this compound, a halogenated precursor, such as a chloro- or bromo-substituted pyridine (B92270), is typically required for such transformations. For instance, the closely related 6-Chloro-4-(methylamino)nicotinaldehyde serves as an excellent substrate for these reactions.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species (Figure 1). beilstein-journals.org The cycle comprises three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyridine ring, forming a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst. beilstein-journals.org

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Studies on related nicotinaldehyde derivatives have demonstrated the successful application of Suzuki coupling to generate various biaryl structures. rsc.org By reacting a halogenated precursor of this compound with different aryl or heteroaryl boronic acids, a library of derivatives can be synthesized.

Reactant 1 (Example)Reactant 2 (Example)Catalyst System (Example)Product Type
6-Bromo-4-methyl-nicotinaldehyde derivativePhenylboronic acidPd(PPh₃)₄, K₃PO₄6-Phenyl-4-methyl-nicotinaldehyde derivative
6-Chloro-4-(methylamino)nicotinaldehyde2-Furylboronic acidPdCl₂(dppf), Na₂CO₃6-(2-Furyl)-4-(methylamino)nicotinaldehyde

Beyond C-C bond formation, palladium catalysis is also instrumental in forming C-N bonds, as seen in the Buchwald-Hartwig amination. This methodology could be employed to synthesize the this compound scaffold itself from a precursor like 6-chloro-4-methylnicotinaldehyde (B113164) and methylamine (B109427). acs.org

Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based methodologies, particularly for the formation of C-N, C-O, and C-S bonds. The Ullmann condensation, a classical copper-promoted reaction, is widely used for aryl amination. Modern advancements have led to milder reaction conditions using copper(I) catalysts and various ligands.

For the this compound scaffold, copper catalysis is highly relevant for both its synthesis and further derivatization. For example, the methylamino group could be introduced onto a 6-halo-4-methylnicotinaldehyde precursor via a copper-catalyzed amination reaction. researchgate.net These reactions typically involve a Cu(I) catalyst, a ligand (such as L-proline or a phenanthroline derivative), and a base. researchgate.net

A notable application is the copper-catalyzed cross-dehydrogenative coupling (CDC), which can form bonds by direct C-H/N-H coupling, avoiding the need for pre-functionalized starting materials.

Reaction TypeSubstrate 1 (Example)Substrate 2 (Example)Catalyst System (Example)Product Class
Ullmann Amination6-Iodo-4-methylnicotinaldehydeMethylamineCuI, L-proline, K₂CO₃This compound
C-N Coupling6-Chloro-4-(methylamino)nicotinaldehydeAnilineCuI, 1,10-Phenanthroline, Cs₂CO₃N-Aryl derivative

These transformations highlight the utility of copper catalysis in modifying the aminopyridine core, providing pathways to derivatives with diverse functionalities.

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for molecular diversification, bypassing the need for pre-functionalized substrates. youtube.com For the this compound scaffold, several C-H bonds on the pyridine ring and the N-methyl group are potential sites for functionalization. The directing capacity of the pyridine nitrogen and the methylamino group can be harnessed to achieve regioselective transformations using catalysts based on palladium, rhodium, or ruthenium. nih.govnih.gov

The general mechanism often involves a chelation-assisted cyclometalation step, where the catalyst coordinates to the heteroatom (N from the pyridine or the amino group) and activates a nearby C-H bond. nih.gov This forms a metallacyclic intermediate that can then react with a coupling partner.

Potential C-H Activation Sites:

C5-H Bond: The C-H bond ortho to the methylamino group is a prime candidate for directed functionalization. Palladium-catalyzed C5-arylation of related N-alkylaminopyrimidine cores has been successfully demonstrated. rsc.org

N-CH₃ Bond: The C(sp³)-H bonds of the methylamino group are also susceptible to activation, leading to α-amino functionalization.

C2-H Bond: The C-H bond ortho to the pyridine nitrogen can be activated, a common strategy in pyridine chemistry.

Cross-dehydrogenative coupling (CDC) reactions represent a powerful subset of C-H activation, forming a new bond through the formal loss of a hydrogen molecule, typically requiring an oxidant. libretexts.org For instance, a nickel-catalyzed CDC reaction has been described for the acylation of C(sp³)–H bonds adjacent to nitrogen in N-heterocycles using aldehydes as the coupling partner. nih.govnih.gov This could potentially be applied to functionalize the N-methyl group of the title compound.

C-H Activation StrategyCatalyst System (Example)Coupling Partner (Example)Potential Product
Pd-Catalyzed C5-ArylationPd(OAc)₂, P(o-tol)₃Bromobenzene5-Phenyl-4-Methyl-6-(methylamino)nicotinaldehyde
Rh-Catalyzed C2-Alkylation[RhCp*Cl₂]₂, AgSbF₆Styrene2-Styryl-4-Methyl-6-(methylamino)nicotinaldehyde
Ni-Catalyzed N-Methyl Acylation (CDC)NiBr₂·diglyme, DTBP (oxidant)Benzaldehyde4-Methyl-6-(N-benzoylmethyl)aminonicotinaldehyde

Cycloaddition and Annulation Reactions to Form Fused Heterocyclic Systems

Cycloaddition and annulation reactions are powerful synthetic tools for constructing cyclic and polycyclic molecules from simpler precursors in a convergent manner. The functional groups present in this compound—namely the aldehyde and the electron-rich aminopyridine ring—make it an excellent substrate for building fused heterocyclic systems like naphthyridinones and pyridones.

Pyridone and its fused analogue, naphthyridinone, are privileged scaffolds in medicinal chemistry. Annulation reactions starting from aminonicotinaldehyde derivatives provide a direct route to these important structures. A palladium-catalyzed cyclization reaction between 2-(methylamino)nicotinaldehyde (B1351551) and 3-bromo-2-chlorothiophene (B1270748) has been shown to efficiently construct 4-pyridone fused hybrid scaffolds. This transformation proceeds via a novel C(formyl)-C(aryl)/C(aryl)-N(amine) coupling sequence.

Similarly, rhodium(III)-catalyzed C-H activation provides a modern approach to pyridone synthesis. The coupling of acrylamides (which could be derived from the aldehyde of the title compound) with alkynes is a known method for constructing substituted pyridones. nih.gov This reaction proceeds through C-H activation of the acrylamide, followed by alkyne insertion and reductive elimination to form the pyridone ring. nih.gov

Naphthyridinone cores can also be assembled. For instance, palladium-catalyzed cross-coupling reactions have been extensively used to synthesize 6,8-disubstituted 1,7-naphthyridines, highlighting the utility of this approach for building complex fused systems from pyridine-based precursors.

Intramolecular cyclization offers an efficient strategy for constructing new rings by forming a bond between two existing functional groups within the same molecule. The this compound scaffold can be elaborated with appropriate functional groups to facilitate such ring closures.

One prominent example is the synthesis of 6-azaindoles from 3-amino-4-methylpyridines. Treatment of these pyridines with trifluoroacetic anhydride (B1165640) (TFAA) can induce an electrophilic cyclization involving the amino group and the adjacent methyl group, which acts as a nucleophile after activation. This strategy could be adapted to derivatives of this compound to form novel tricyclic systems.

Another potential pathway involves converting the aldehyde group into a functionality that can participate in cyclization. For example, reduction of the aldehyde to an alcohol, followed by conversion to a leaving group, could enable an intramolecular nucleophilic substitution by the methylamino nitrogen to form a fused, saturated heterocyclic ring.

Starting Material DerivativeReagent/ConditionCyclization TypeFused System Formed
3-Amino-4-methylpyridine derivativeTrifluoroacetic Anhydride (TFAA)Electrophilic CyclizationAzaindole derivative
6-(Methylamino)nicotinyl alcohol derivativeMsCl, Et₃N; then heatIntramolecular Nucleophilic SubstitutionFused dihydropyrrolopyridine

These pathways demonstrate the synthetic flexibility of the this compound scaffold, allowing for the strategic construction of diverse and complex heterocyclic architectures through controlled cyclization reactions.

Nucleophilic Substitution Reactions on Nicotinaldehyde Derivatives

Nicotinaldehyde derivatives, particularly those bearing suitable leaving groups, are effective substrates for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient character of the pyridine ring, enhanced by the aldehyde function, facilitates the attack of nucleophiles. This reactivity is crucial for introducing diverse functionalities onto the pyridine core.

A key precursor and reactive analogue is 6-chloro-4-(methylamino)nicotinaldehyde. synquestlabs.com In this molecule, the chlorine atom at the 6-position is an excellent leaving group, readily displaced by various nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing properties of the ring nitrogen and the formyl group.

Research into related heterocyclic systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, provides further insight into the selectivity of these reactions. researchgate.net Studies have shown that the choice of nucleophile and reaction conditions can direct the substitution to a specific position. For instance, amines can selectively displace either a chloro or a sulfonyl group depending on their steric hindrance and the basicity of the reaction medium. researchgate.net In the context of nicotinaldehyde, a strong nucleophile can replace the 6-chloro group to yield a variety of derivatives. For example, reaction with a second equivalent of an amine or with other nucleophiles like alkoxides or thiolates would lead to novel substituted nicotinaldehydes.

The table below summarizes representative nucleophilic substitution reactions on chloro-substituted pyridine precursors, which are analogous to the derivatization of the this compound scaffold.

Table 1: Nucleophilic Aromatic Substitution Reactions on Nicotinaldehyde Analogues

Precursor Nucleophile Product Reaction Type
6-Chloronicotinaldehyde synquestlabs.com Methylamine 6-(Methylamino)nicotinaldehyde scbt.com SNAr
4,6-Dichloro-2-(methylsulfonyl)pyrimidine researchgate.net Primary Aliphatic Amines 4-Chloro-6-amino-2-(methylsulfonyl)pyrimidine SNAr
4,6-Dichloro-2-(methylsulfonyl)pyrimidine researchgate.net Anilines (with weak base) 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine SNAr
6-Acetyl-7-hydroxy-4-methylchromen-2-one nih.gov 1,4-Dibromobutane 6-Acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one Williamson Ether Synthesis (SN2)

Aldol (B89426) Reactions and Other Condensation Pathways with Nicotinaldehydes

The aldehyde functional group of this compound is a prime site for carbon-carbon bond formation via condensation reactions. Among the most significant of these is the Knoevenagel condensation, a modification of the aldol reaction. rsc.orgbas.bg This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base, to form an α,β-unsaturated product. organic-chemistry.org

The Knoevenagel condensation is highly valued in organic synthesis for its simplicity and efficiency, often producing water as the only byproduct, which aligns with the principles of green chemistry. bas.bg Research has demonstrated that pyridinecarbaldehydes (nicotinaldehydes) are excellent substrates for this transformation. The pyridine ring itself can act as a dual-activity catalyst: the ring nitrogen can activate the active methylene compound by facilitating proton abstraction, while also activating the carbonyl group of the aldehyde. bas.bg

A variety of active methylene compounds can be employed in Knoevenagel condensations with nicotinaldehyde derivatives, including:

Malononitrile

Ethyl cyanoacetate (B8463686)

Methyl cyanoacetate

Cyanoacetamide bas.bg

The reaction conditions can be tailored to be environmentally benign. Studies have reported successful catalyst-free Knoevenagel condensations of pyridinecarbaldehydes in water-ethanol mixtures at room temperature, affording high yields of the corresponding electron-deficient alkenes with E-selectivity. bas.bg Alternative methodologies employ biocatalysts like lipoprotein lipase, ionic liquids, or heterogeneous base catalysts to promote the reaction under mild conditions. organic-chemistry.orgresearchgate.net These methods offer advantages such as high catalytic activity, potential for catalyst recycling, and reduced reliance on harsh organic solvents. organic-chemistry.orgresearchgate.net

The table below details examples of Knoevenagel condensation reactions involving aromatic aldehydes, illustrating the scope of this pathway for derivatizing nicotinaldehydes.

Table 2: Knoevenagel Condensation Reactions with Aromatic Aldehydes

Aldehyde Substrate Active Methylene Compound Catalyst/Conditions Product Type
Pyridinecarbaldehydes bas.bg Malononitrile Catalyst-free, H₂O:EtOH, Room Temp (Pyridin-yl)methylene-malononitrile
Pyridinecarbaldehydes bas.bg Ethyl Cyanoacetate Catalyst-free, H₂O:EtOH, Room Temp Ethyl 2-cyano-3-(pyridin-yl)acrylate
Aromatic Aldehydes researchgate.net Acetylacetone Lipoprotein Lipase, DMSO, 35°C 3-(Arylmethylene)-2,4-pentanedione
Aldehydes/Ketones organic-chemistry.org Active Methylene Compounds EDDA in [bmim]BF₄ (Ionic Liquid) α,β-Unsaturated Compounds
Aromatic Aldehydes organic-chemistry.org Malonic Acid Pyridine (Doebner Modification) α,β-Unsaturated Carboxylic Acids

Spectroscopic and Diffractional Characterization of 4 Methyl 6 Methylamino Nicotinaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-Methyl-6-(methylamino)nicotinaldehyde, both ¹H and ¹³C-NMR would provide definitive evidence for its structure.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for each type of proton. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The two aromatic protons on the pyridine (B92270) ring would appear as singlets, with their exact shifts influenced by the electronic effects of the substituents. The proton at the C5 position is anticipated to be upfield relative to the proton at the C2 position due to the strong electron-donating effect of the adjacent methylamino group. The N-H proton of the methylamino group would likely present as a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration. The two methyl groups would each produce a sharp singlet: one for the ring-bound methyl group (C4-CH₃) and another for the amine-bound methyl group (N-CH₃).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all unique carbon atoms. The most downfield signal would correspond to the aldehyde carbonyl carbon, expected around δ 190-195 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 110-165 ppm), with the carbon bearing the electron-donating amino group (C6) being significantly shielded (shifted upfield) and the carbon adjacent to the aldehyde (C3) being deshielded. The two methyl carbons would appear at the most upfield region of the spectrum.

Predicted NMR Data for this compound

¹H-NMR Spectroscopy (Predicted)¹³C-NMR Spectroscopy (Predicted)
AssignmentExpected Chemical Shift (δ, ppm)AssignmentExpected Chemical Shift (δ, ppm)
-CHO9.5 - 10.5-CHO190 - 195
H2 (Pyridine ring)8.0 - 8.5C2 (Pyridine ring)150 - 155
H5 (Pyridine ring)6.5 - 7.0C3 (Pyridine ring)135 - 140
-NH-5.0 - 6.5 (broad)C4 (Pyridine ring)145 - 150
N-CH₃2.9 - 3.2C5 (Pyridine ring)105 - 110
C4-CH₃2.3 - 2.6C6 (Pyridine ring)160 - 165
N-CH₃25 - 30
C4-CH₃18 - 23

Vibrational Spectroscopies (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com These two methods are complementary; for instance, the polar carbonyl group shows a strong absorption in the IR spectrum, while the non-polar C=C bonds of the aromatic ring may show stronger signals in the Raman spectrum. nih.govnih.gov

For this compound, the FT-IR spectrum would prominently feature a strong absorption band for the aldehyde C=O stretching vibration, expected in the range of 1690-1710 cm⁻¹. The exact position is influenced by conjugation with the pyridine ring. A sharp to medium band corresponding to the N-H stretch of the secondary amine should appear around 3300-3500 cm⁻¹. nih.gov Characteristic C-H stretching vibrations for the aldehyde group often appear as a pair of bands near 2850 cm⁻¹ and 2750 cm⁻¹. youtube.com Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals from C-C and C-N stretching and various bending vibrations, which are unique to the molecule.

Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H (Secondary Amine)Stretch3300 - 3500Medium
C-H (Aromatic)Stretch3000 - 3100Medium to Weak
C-H (Alkyl)Stretch2850 - 3000Medium
C-H (Aldehyde)Stretch2720 - 2850 (doublet)Medium to Weak
C=O (Aldehyde)Stretch1690 - 1710Strong
C=C, C=N (Aromatic Ring)Stretch1400 - 1620Medium to Strong
C-N (Amine)Stretch1250 - 1350Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. thermofisher.com For this compound, with a molecular formula of C₈H₁₀N₂O, the calculated exact mass (monoisotopic mass) of the neutral molecule is 150.07935 u.

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺ with an expected m/z of 151.08718. HRMS instruments can measure this value to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula C₈H₁₀N₂O and distinguishing it from other potential formulas with the same nominal mass. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of a CHO group (29 u) or a methyl radical (15 u), further corroborating the proposed structure.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. youtube.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can precisely map the positions of each atom. ajchem-a.commdpi.com

For this compound, an SC-XRD analysis would provide:

Unambiguous Confirmation of Connectivity: It would visually confirm the substitution pattern on the pyridine ring.

Precise Geometric Parameters: It would yield accurate measurements of all bond lengths, bond angles, and torsion angles. For example, it would detail the planarity of the pyridine ring and the orientation of the aldehyde and methylamino substituents relative to it.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. A key feature to investigate would be intermolecular hydrogen bonding, where the N-H proton of the methylamino group could form a hydrogen bond with the aldehyde oxygen or the ring nitrogen of an adjacent molecule, significantly influencing the solid-state architecture.

Typical Bond Lengths in Related Structures

BondTypical Bond Length (Å)
C=O (Aldehyde)1.20 - 1.23
C-C (Aromatic)1.38 - 1.41
C-N (Aromatic)1.33 - 1.37
C(Aromatic)-C(Alkyl)1.50 - 1.53
C(Aromatic)-N(Amine)1.36 - 1.40

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopies for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The structure of this compound contains a conjugated π-system (the pyridine ring) along with chromophoric (aldehyde) and auxochromic (methylamino) groups, which gives rise to characteristic absorption bands.

The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The electron-donating methylamino group and the electron-withdrawing aldehyde group create an intramolecular charge-transfer character, which typically causes a bathochromic (red) shift in the main absorption band compared to unsubstituted nicotinaldehyde. acs.org This primary absorption band, likely due to a π→π* transition, would be expected in the 300-400 nm range. A weaker, longer-wavelength absorption corresponding to an n→π* transition of the aldehyde carbonyl group may also be observed. Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence, emitting light at a longer wavelength than it absorbed (a phenomenon known as the Stokes shift). The fluorescence properties would be highly dependent on the molecular rigidity and the solvent environment.

Synthetic Utility and Future Directions of 4 Methyl 6 Methylamino Nicotinaldehyde Architectures in Organic Chemistry

Role as Versatile Precursors for the Construction of Novel Heterocyclic Compound Libraries

The molecular structure of 4-Methyl-6-(methylamino)nicotinaldehyde, featuring an aldehyde group, a secondary amine, and a pyridine (B92270) ring, makes it an exceptionally versatile precursor for generating libraries of novel heterocyclic compounds. The reactive aldehyde at the C3 position is a key functional handle for a multitude of classical and modern organic reactions. It readily participates in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to initiate cyclization cascades.

For instance, reactions with amidines can lead to the formation of pyrimidine (B1678525) rings, a core structure in many biologically active molecules. mdpi.com Similarly, multi-component reactions, which are highly valued for their efficiency and ability to rapidly build molecular complexity, can utilize this aldehyde. The presence of the methylamino group and the pyridine nitrogen atom can influence the regioselectivity of these cyclizations and can also be functionalized further.

The synthesis of diverse heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery. researchgate.net The use of substituted nicotinaldehydes in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of various aryl and heteroaryl substituents, dramatically expanding the accessible chemical space from a single precursor. nih.gov This strategy is efficient for creating large libraries of compounds for screening purposes. The development of automated protocols further enhances the capability to generate these libraries efficiently. chemrxiv.org

Table 1: Potential Heterocyclic Systems from this compound

Reactant Type Resulting Heterocycle Relevant Reaction Type
Amidines Fused Pyrimidines Condensation/Cyclization mdpi.com
Hydrazines/Substituted Hydrazines Pyridopyridazines Condensation/Cyclization
Active Methylene Compounds Naphthyridines, Thienopyridines Condensation/Cyclization clockss.org
Aryl Boronic Acids Aryl-substituted Pyridines Suzuki-Miyaura Coupling nih.gov
Guanidine/Thiourea Pyridothienopyrimidines Multi-step Synthesis nih.gov

Development of Complex Organic Materials and Advanced Molecular Scaffolds

Beyond the synthesis of discrete heterocyclic libraries, this compound serves as a foundational building block for more complex organic materials and advanced molecular scaffolds. Its architecture is suitable for creating "A-ring synthons," which are crucial components in the convergent synthesis of complex natural products and their analogues, such as certain vitamin D derivatives. nih.gov In these strategies, the substituted pyridine core can be elaborated and then coupled with other complex fragments to assemble the final target molecule.

The development of fully automated protocols enables the conversion of aldehydes into valuable building blocks with high three-dimensional (3D) character. chemrxiv.org This is particularly important in modern drug discovery, where molecules with greater sp3-hybridized carbon content are often sought to improve physicochemical properties and biological specificity. By transforming the aldehyde group of this compound, chemists can access a range of chiral, non-planar scaffolds that are otherwise difficult to synthesize. chemrxiv.org These advanced scaffolds are critical for exploring new areas of chemical space and identifying novel bioactive agents. chemrxiv.orgnih.gov

Applications in Catalyst Design and Ligand Development

The structure of this compound contains multiple potential coordination sites—the pyridine nitrogen, the amino nitrogen, and the aldehyde oxygen—making it and its derivatives attractive candidates for the design of novel ligands for catalysis. Bipyridine-based ligands are well-established in coordination chemistry and catalysis, and the functional groups on this particular scaffold allow for fine-tuning of the electronic and steric properties of a resulting metal complex.

For example, derivatives of this molecule could be used to create bifunctional ligands that incorporate both a metal-binding site and a catalytically active organic moiety. researchgate.net Such ligands are inspired by enzyme active sites and can lead to highly efficient and selective catalysts for a variety of organic transformations, including aerobic oxidations. researchgate.net The synthesis of chiral versions of these ligands could also open avenues in asymmetric catalysis, where the demand for enantiomerically pure compounds is high, particularly in the pharmaceutical industry.

Table 2: Potential Catalytic Applications

Feature of Scaffold Potential Application Rationale
Pyridine Nitrogen Transition Metal Ligand Strong coordination to metals like Cu, Pd, Ti researchgate.net
Methylamino Group H-bond Donor/Base Can influence secondary coordination sphere
Aldehyde Group Site for Derivatization Allows attachment to solid supports or other ligand fragments
Overall Structure Chiral Ligand Synthesis Potential for asymmetric transformations

Exploration of New Synthetic Transformations for Substituted Nicotinaldehydes

Research into substituted nicotinaldehydes continues to yield novel synthetic transformations that expand their utility. While classical reactions of aldehydes are well-understood, the development of new catalytic methods offers milder and more selective ways to functionalize this class of compounds. For example, photocatalytic strategies are emerging as powerful tools in organic synthesis. nih.gov Such methods could potentially be applied to this compound to achieve transformations that are not possible under thermal conditions, such as diastereoselective annulations to form complex heterocycles like morpholines and piperidines directly from simple precursors. nih.gov

The Vilsmeier-Haack reaction and its variations provide a route to various multisubstituted chloronicotinaldehydes, which are themselves versatile intermediates. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven highly effective for the C-C bond formation at the halogenated position of nicotinaldehyde derivatives, enabling the synthesis of a wide range of biaryl compounds. nih.gov Ongoing research focuses on expanding the scope of these reactions and developing new catalytic systems to overcome existing limitations. nih.govresearchgate.net

Integration into Automated Synthesis Platforms and Flow Chemistry for Efficient Production

The efficient and reliable production of chemical compounds is a significant challenge in both academic and industrial research. Automated synthesis platforms and flow chemistry are transforming the way molecules are made, offering advantages in terms of speed, reproducibility, and safety. chemistryworld.comresearchgate.net Aldehydes, including substituted nicotinaldehydes, are well-suited for integration into these automated systems. chemrxiv.org

Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. Capsule-based systems, for example, allow for the safe and reproducible execution of common reactions like Suzuki-Miyaura cross-couplings and amide bond formations using pre-packaged reagents. synplechem.com Such technology could be applied to the derivatization of this compound to rapidly generate libraries of analogues. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers precise control over reaction parameters and allows for safe scaling of reactions that might be hazardous in batch. This approach is ideal for the large-scale production of key intermediates like this compound, ensuring a consistent supply for further synthetic exploration. chemrxiv.org

Q & A

Q. What experimental techniques are recommended for characterizing the inhibitory activity of 4-Methyl-6-(methylamino)nicotinaldehyde against nicotinamidases?

Q. How can structural analogs of this compound be synthesized for structure-activity relationship (SAR) studies?

Adapt methods for halogenated or substituted nicotinaldehydes, such as Sonogashira coupling or transition metal-mediated alkyne activation (e.g., Pinnick oxidation). Introduce methylamino groups via nucleophilic substitution on halogenated pyridine precursors. Purify intermediates using column chromatography and verify structures via NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What mechanistic insights explain the competitive inhibition of nicotinamidases by this compound?

The compound likely forms a reversible thiohemiacetal adduct with the catalytic cysteine residue, mimicking the tetrahedral intermediate in nicotinamide hydrolysis. Kinetic data (e.g., preincubation independence and competitive inhibition patterns) support a mechanism where the aldehyde group binds the enzyme’s metal center (e.g., Zn²⁺), stabilized by oxyanion interactions. Mutagenesis studies (e.g., C136A in S. pneumoniae) confirm cysteine’s role in adduct formation .

Q. How can computational modeling optimize this compound for isoform-specific nicotinamidase inhibition?

Use density functional theory (DFT) at the M06/6-311G(d,p) level to analyze electronic properties and binding affinity. Dock the compound into nicotinamidase active sites (e.g., S. cerevisiae vs. C. elegans) to identify key residues (e.g., R97, K103) governing selectivity. Validate predictions with kinetic assays on mutant enzymes .

Q. What high-throughput screening (HTS) strategies are effective for identifying potent nicotinamidase inhibitors derived from this compound?

Employ whole-cell HTS using recombinant E. coli expressing nicotinamidase. Monitor inhibition via colorimetric PZA/AFS (pyrazinamide/ammonium ferrous sulfate) assays, where inhibitor potency correlates with color gradient changes (e.g., nicotinaldehyde stops color formation at 75–100 µM). Cross-validate hits with fluorescence-based kinetic assays .

Methodological Notes

  • Kinetic Assay Optimization: Include controls to confirm inhibitors do not interfere with auxiliary enzymes (e.g., glutamate dehydrogenase in coupled assays) .
  • Computational Workflow: Combine molecular dynamics (MD) simulations with DFT to refine binding poses and predict thermodynamic stability of enzyme-inhibitor complexes .
  • Synthetic Challenges: Address steric hindrance during methylamino group introduction by optimizing reaction solvents (e.g., DMF) and temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.